4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Related thiazole compounds have been reported to affect Mycobacterium tuberculosis energetics, suggesting potential use in antimicrobial research .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities, indicating possible applications in pain and inflammation management .
Antitumor and Cytotoxic Activity
Some thiazole compounds demonstrated potent effects on human tumor cell lines, including prostate cancer, hinting at research applications in cancer therapy .
Chemical Characterization
The molecular formula and mass of similar thiazole compounds have been characterized, which could be relevant for chemical analysis and synthesis studies .
Mechanism of Action
Target of Action
The primary target of this compound is related to mycobacterial energetics . The compound is a derivative of 2-aminothiazole, which has been reported to significantly affect the energetics of Mycobacterium tuberculosis .
Mode of Action
This disruption could potentially lead to the inhibition of essential biochemical processes within the mycobacteria, thereby exerting an antimicrobial effect .
Biochemical Pathways
The compound’s effect on mycobacterial energetics suggests that it may interfere with the biochemical pathways involved in energy production and utilization within the mycobacteria . .
Pharmacokinetics
The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .
Result of Action
The compound’s action on mycobacterial energetics could potentially lead to the inhibition of the growth and proliferation of mycobacteria . This suggests a potential use for this compound in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability . .
Future Directions
properties
IUPAC Name |
4-butoxy-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXSQBMMRPXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide |
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